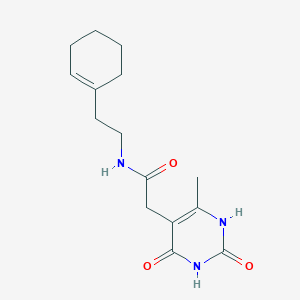

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-10-12(14(20)18-15(21)17-10)9-13(19)16-8-7-11-5-3-2-4-6-11/h5H,2-4,6-9H2,1H3,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGWYFNMLYXHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound with potential biological activities attributed to its unique structural components. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a cyclohexene moiety and a tetrahydropyrimidine ring, which are known to influence its biological properties. The presence of the 2,4-dioxo group may enhance its reactivity and interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds containing pyrimidine rings often exhibit significant antimicrobial properties. The structure of this compound indicates potential efficacy against various pathogens due to:

- Pyrimidine Component : Known for its antimicrobial and anti-inflammatory effects.

- Furan and Cyclohexene Groups : These may enhance the compound's bioactivity through improved solubility and permeability.

| Pathogen Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to significant |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:

- Binding Affinity Studies : Assessing how well the compound binds to specific biological targets.

- Inhibition Assays : Evaluating the inhibitory effects on enzymes relevant to microbial growth or inflammation.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that those with enhanced lipophilicity exhibited higher antibacterial activity. The synthesized derivatives were tested against a range of microorganisms using disk diffusion methods. Results indicated that compounds similar to this compound showed promising antimicrobial effects.

Study 2: Enzyme Inhibition

Research examining the inhibition of cholinesterase enzymes revealed that related compounds could effectively inhibit butyrylcholinesterase (BChE). This suggests potential neuroprotective properties for derivatives of this compound.

Q & A

Q. What are the critical synthetic steps and parameters for producing the compound with high purity?

The synthesis involves a multi-step process, including condensation of pyrimidine precursors with cyclohexene-containing intermediates under controlled conditions. Key parameters include:

- Temperature optimization (e.g., 60–80°C for cyclization steps) .

- Solvent selection (e.g., DMF or acetonitrile for solubility and reactivity) .

- pH control during amide bond formation to avoid side reactions . Progress is monitored via thin-layer chromatography (TLC), and final purity (>95%) is confirmed by HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

A combination of techniques is required:

- NMR : H and C NMR to confirm the acetamide linkage and cyclohexene moiety .

- Mass Spectrometry (MS) : High-resolution MS to validate the molecular weight (e.g., 328.387 g/mol) .

- IR Spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ for pyrimidine-dione and acetamide groups .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or bioavailability issues. Strategies include:

- Metabolic Profiling : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Formulation Adjustments : Encapsulation in liposomes to enhance in vivo stability .

- Dosage Optimization : Pharmacokinetic studies to adjust dosing intervals based on half-life data .

Q. What structural modifications improve target specificity and reduce off-target effects?

Structure-activity relationship (SAR) studies suggest:

- Pyrimidine Ring Substitutions : Introducing electron-withdrawing groups (e.g., -F) at position 6 enhances binding to kinase targets .

- Cyclohexene Optimization : Saturation of the cyclohexene ring improves metabolic stability but reduces conformational flexibility .

- Acetamide Linker Replacement : Replacing the methyl group with trifluoromethyl increases hydrophobicity and membrane permeability .

Q. How do reaction conditions influence the scalability of synthesis?

Scaling up requires:

- Flow Chemistry : Continuous flow reactors to maintain temperature/pH consistency and reduce waste .

- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) for recyclability and cost efficiency .

- DOE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, stirring rates) to maximize yield .

Q. What computational methods predict binding affinity to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., CDK2 or EGFR) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Predictive models using descriptors like logP and polar surface area to correlate structure with activity .

Methodological Challenges

Q. How can stability under physiological conditions be systematically evaluated?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) .

- Analytical Monitoring : UPLC-PDA to track degradation products and quantify shelf life .

- Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Eliminate putative targets (e.g., kinases) to confirm on-target effects .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream protein expression changes .

- SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics (Kₐ, Kd) with purified receptors .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Cell Line Authentication : STR profiling to rule out contamination .

- Microenvironment Mimicry : 3D spheroid assays vs. monolayer cultures to assess context-dependent activity .

- Mitochondrial Toxicity Assays : Seahorse XF Analyzer to distinguish cytotoxic vs. cytostatic effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.